N-[(3-chlorophenyl)methyl]aniline
Description
N-[(3-chlorophenyl)methyl]aniline is a substituted benzyl aniline derivative characterized by a 3-chlorophenyl group attached to the methylene bridge of an aniline moiety (C₆H₅NH₂). Its molecular formula is C₁₃H₁₁ClN (MW: 216.69 g/mol). The compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of noncovalent inhibitors targeting enzymes like SARS-CoV-2 main protease (). Its reactivity stems from the electron-withdrawing chlorine substituent, which enhances electrophilic aromatic substitution and facilitates cross-coupling reactions.
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2 |
InChI Key |
NZAGCIXBVXNSST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through extraction and purification processes.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Anilines
Substituents on the benzyl group significantly influence physicochemical properties and applications. Key examples include:
Table 1: Structural and Functional Comparison
Key Findings :
- Electronic Effects : The 3-Cl group (electron-withdrawing) increases electrophilicity, enabling efficient Suzuki-Miyaura couplings (e.g., 93% yield in ), whereas 3-CH₃ (electron-donating) reduces reactivity.
- Solubility : Methoxy derivatives (e.g., 3-OCH₃) exhibit improved solubility in polar solvents compared to chloro or nitro analogs.
- Synthetic Utility: Nitro-substituted analogs (e.g., 3-NO₂) are prone to reduction reactions, limiting their stability under reductive conditions.
Carbamate and Urea Derivatives
Compounds like chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) hydrolyze to release 3-chloroaniline, a structural analog of this compound.
Key Findings :
- Chlorpropham : Metabolized by soil bacteria (e.g., Pseudomonas spp.) to 3-chloroaniline, which persists in crops like rice, raising food safety concerns.
- Pharmaceutical Analogs: Complex derivatives like NF1442 (containing 3-chlorobenzyl and quinoline groups) exhibit potent SERCA1 inhibition, highlighting the importance of chloro-substituted benzyl motifs in drug design.
Heterocyclic Analogues
Compounds incorporating pyrazole, pyrimidine, or thienyl groups demonstrate divergent reactivity and biological activity.
Table 3: Heterocyclic Derivatives
Biological Activity
N-[(3-chlorophenyl)methyl]aniline, a chlorinated aromatic amine, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and toxicological studies. This article explores the compound's biological activity, including its mechanisms of action, toxicity, and therapeutic potential, supported by case studies and relevant data.
- Chemical Formula : C13H12ClN
- Molecular Weight : 233.69 g/mol
- CAS Number : 10359-19-0
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. Its chlorinated structure allows it to participate in electrophilic reactions, which can lead to modifications of proteins and nucleic acids, potentially resulting in cytotoxic effects.
Acute Toxicity
This compound exhibits significant toxicity when ingested or absorbed through the skin. The compound is classified under various hazard categories:
| Hazard Class | Classification |
|---|---|
| Acute Toxicity | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity | Single Exposure (STOT SE) Category 3 |
Symptoms of exposure may include skin and eye irritation, headache, dizziness, and methemoglobinemia, which can lead to cyanosis (blue discoloration of the skin due to lack of oxygen) .
Chronic Toxicity
Long-term exposure studies have shown that this compound can lead to hematological effects such as anemia and splenomegaly (enlargement of the spleen). A study involving oral gavage in rats indicated a no-observed-adverse-effect level (NOAEL) of 5 mg/kg-day and a lowest-observed-adverse-effect level (LOAEL) of 25 mg/kg-day for splenic and hematological effects .
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. A comparative study assessed the antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, showing zones of inhibition that suggest potential therapeutic applications .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Chromobacterium violaceum | 17.0 ± 0.3 |
| Standard Drug (Streptomycin) | 36.6 ± 0.3 |
Although the activity was lower than that of Streptomycin, these findings indicate that further exploration into the compound's derivatives may yield promising antimicrobial agents .
Case Studies
- Carcinogenicity Studies : Investigations into the carcinogenic potential of this compound revealed mixed results. While some studies indicated a potential link to tumor formation in specific animal models, others did not establish a clear causal relationship .
- Methemoglobinemia Induction : A significant body of research highlights the compound's ability to induce methemoglobinemia, particularly at higher doses. This condition results from the oxidation of hemoglobin, leading to impaired oxygen transport in the blood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
